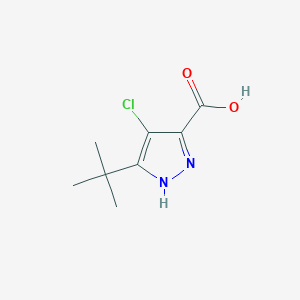

3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-4-chloro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOXWPPERBXICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NN1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the tert-butyl and chloro substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems for the direct introduction of tert-butoxycarbonyl groups has been reported to enhance efficiency and scalability . Additionally, the use of heterogeneous catalysts can improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the tert-butyl and chloro substituents can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The positional arrangement of substituents on the pyrazole ring significantly impacts physicochemical and biological properties. Key comparisons include:

Key Observations :

- Positional Isomerism: The tert-butyl group at position 1 (vs.

- Bioactivity : The benzyl-substituted derivative in demonstrates antitumor properties, highlighting the role of aromatic substituents in enhancing biological activity.

Reactivity Differences :

- The carboxylic acid at position 5 in the target compound is more sterically accessible than in the 4-carboxylic acid isomer , enabling easier derivatization (e.g., esterification).

- Chlorine at position 4 (vs. 5) may influence electrophilic substitution patterns due to electronic effects .

Crystallographic and Conformational Analysis

- Crystal Packing : The tert-butyl group in 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid induces a chair conformation in the pyrazole ring, enhancing crystallinity .

- Conjugation Effects : In tert-butyl piperidine derivatives (e.g., ), shortened C–N bonds suggest conjugation with carbonyl groups, a feature relevant to the electronic environment of the target compound’s COOH group.

Biological Activity

3-(tert-butyl)-4-chloro-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Its unique structure, characterized by the presence of a tert-butyl group and a chloro substituent, has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H12ClN2O2

- Molecular Weight : 216.66 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor, binding to the active sites of target proteins and modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves induction of apoptosis or inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are noteworthy. They may exert their effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

- Antitumor Activity : A study by Koca et al. assessed a series of pyrazole derivatives for their antitumor activity, revealing that certain compounds exhibited IC50 values as low as 49.85 µM against cancer cell lines .

- Enzyme Inhibition : Research has shown that specific pyrazole derivatives can inhibit Aurora-A kinase with IC50 values ranging from 0.067 µM to 0.30 nM, indicating potent enzyme inhibition potential .

- Cytotoxicity : A recent study highlighted the cytotoxic effects of various substituted pyrazoles on A549 cell lines, demonstrating that some derivatives could induce significant apoptosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.